1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
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Overview
Description
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenylsulfonyl group: This step involves sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the piperidine ring: The final step involves the formation of the piperidine ring and its attachment to the oxadiazole and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the sulfonyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a different position of the fluorine atom.
1-[(4-Chlorophenyl)sulfonyl]-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(4-chlorobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfonyl and oxadiazole groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3S/c20-15-6-8-17(9-7-15)28(25,26)24-10-2-4-14(12-24)19-22-18(23-27-19)13-3-1-5-16(21)11-13/h1,3,5-9,11,14H,2,4,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIGFMPWLKXWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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